![molecular formula C13H10BClF3NO3 B6330739 [2-氯-5-(吡啶-3-基甲氧基)-4-(三氟甲基)苯基]硼酸; 98% CAS No. 2096333-03-6](/img/structure/B6330739.png)

[2-氯-5-(吡啶-3-基甲氧基)-4-(三氟甲基)苯基]硼酸; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

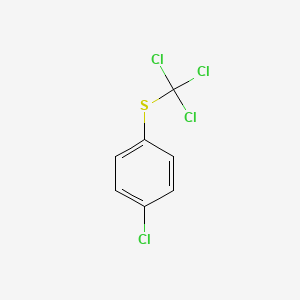

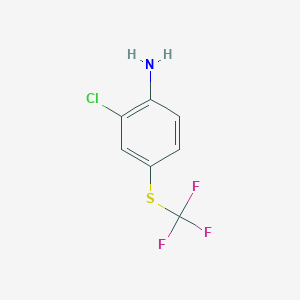

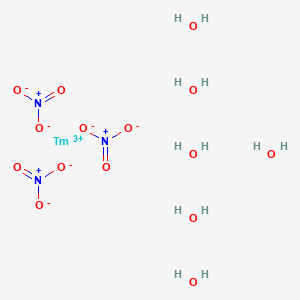

“[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the molecular formula C13H10BClF3NO3 . It has a molecular weight of 277.51 .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethoxy group and a trifluoromethyl group . The InChI code for this compound is 1S/C13H13BClNO3/c1-9-5-12(15)11(14(17)18)6-13(9)19-8-10-3-2-4-16-7-10/h2-7,17-18H,8H2,1H3 .Chemical Reactions Analysis

The compound can participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is typically stored in a freezer . It has a molecular weight of 277.51 .科学研究应用

合成方法

[2-氯-5-(吡啶-3-基甲氧基)-4-(三氟甲基)苯基]硼酸的一个重要应用在于其在复杂有机分子的合成中所扮演的角色。刘国权(2014 年)展示了其从 2-氯-4-碘-5-三氟甲基吡啶的制备方法,在优化条件下实现了高纯度和高产率,这突出了其在合成化学中用于创建高特异性硼酸衍生物的实用性 (刘国权,2014)。

催化应用

该化合物已被证明可以催化各种化学反应。例如,王等人(2018 年)发现 2,4-双(三氟甲基)苯基硼酸有效地催化羧酸和胺之间的脱水缩合,这表明 [2-氯-5-(吡啶-3-基甲氧基)-4-(三氟甲基)苯基]硼酸的衍生物可以类似地提高反应速率并提高有机合成中的产率 (王等人,2018)。

传感和检测

韦德和加巴伊(2009 年)对阳离子硼化合物作为阴离子受体的化学性质的研究突出了硼酸的潜力,包括 [2-氯-5-(吡啶-3-基甲氧基)-4-(三氟甲基)苯基]硼酸的衍生物,在新型传感器开发中的潜力。他们提取氟离子的工作证明了该化合物在创建用于阴离子的灵敏检测系统中的实用性,该系统可应用于从环境监测到诊断的各个领域 (韦德和加巴伊,2009)。

药物研究

在药物研究领域,已探索使用 [2-氯-5-(吡啶-3-基甲氧基)-4-(三氟甲基)苯基]硼酸作为前体合成的化合物及其生物活性。例如,贾和拉马劳(2017 年)使用点击化学方法合成了新型三唑-吡啶杂化物,并评估了它们对各种病原体的生物活性。这项研究强调了这种硼酸衍生物在合成具有潜在抗菌和抗真菌特性的新药剂中的潜力 (贾和拉马劳,2017)。

作用机制

Target of Action

The primary target of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .

Pharmacokinetics

Its stability and reactivity suggest that it may have good bioavailability for chemical reactions .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of complex organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . This reaction is known for its mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign , suggesting that it may be robust against various environmental factors.

生化分析

Biochemical Properties

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is often used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds . The boronic acid group in this compound interacts with palladium catalysts to facilitate the coupling process. Additionally, [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. These interactions are essential for studying enzyme mechanisms and developing enzyme inhibitors.

Cellular Effects

The effects of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may inhibit specific kinases, leading to altered phosphorylation states of proteins involved in signaling pathways . This inhibition can result in changes in gene expression patterns and metabolic fluxes within the cell. The compound’s impact on cellular metabolism can also affect cell growth and proliferation, making it a valuable tool for cancer research and other cellular studies.

Molecular Mechanism

At the molecular level, [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzymes by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition . This interaction can modulate enzyme activity and alter downstream biochemical pathways. Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis under certain conditions, leading to the formation of inactive products . Therefore, it is essential to consider the stability of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid in experimental designs. Long-term exposure to this compound may result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes or pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. It is crucial to determine the therapeutic window and threshold effects of this compound in animal studies to ensure its safe and effective use.

Metabolic Pathways

[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities . Additionally, the boronic acid group can interact with cofactors and other metabolic intermediates, influencing metabolic fluxes and the overall metabolic state of the cell. Understanding these metabolic pathways is essential for predicting the compound’s effects and potential interactions with other biochemical processes.

Transport and Distribution

The transport and distribution of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues or organelles can significantly impact its biological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of [2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

[2-chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BClF3NO3/c15-11-4-9(13(16,17)18)12(5-10(11)14(20)21)22-7-8-2-1-3-19-6-8/h1-6,20-21H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKWORLNLZLRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CN=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BClF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

![Tribenzylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-triMePh)imidazol-2-ylidene]iridium(I) PF6, 98%](/img/structure/B6330680.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)